N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide
Description
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-methylbenzyl substituent at position 5 and a pivalamide group attached via an ethyl linker at position 1. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition, antifolate activity, and anticancer properties . The 2-methylbenzyl group introduces steric and electronic effects, while the bulky pivalamide moiety may influence solubility and metabolic stability. Structural studies of such compounds often rely on X-ray crystallography, facilitated by programs like SHELX .
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-7-5-6-8-15(14)12-24-13-22-17-16(18(24)26)11-23-25(17)10-9-21-19(27)20(2,3)4/h5-8,11,13H,9-10,12H2,1-4H3,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKUUXXEEGUXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is a novel derivative synthesized from 2-amino benzimidazole. Benzimidazole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other benzimidazole derivatives, it is likely that it interacts with its targets through hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Benzimidazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Therefore, it is possible that this compound may affect multiple biochemical pathways.
Result of Action
It has been found that some benzimidazole derivatives show significant abts and antitumor activities. Therefore, it is possible that this compound may also exhibit similar activities.
Biological Activity
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other diseases. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2 |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 922027-35-8 |
| IUPAC Name | This compound |
This compound exhibits its biological activity primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and their dysregulation is often implicated in cancer progression. The compound's ability to selectively inhibit certain CDKs positions it as a potential therapeutic agent for treating various cancers and proliferative diseases .
Anticancer Properties
Research has indicated that compounds similar to this compound possess significant anticancer properties. For instance:
- In vitro Studies : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed potent inhibition against several cancer cell lines. The IC50 values for these compounds were reported in the low micromolar range, indicating strong cytotoxic effects on tumor cells .
- Mechanistic Insights : The mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins. This dual action enhances the efficacy of these compounds against resistant cancer types .
Anti-inflammatory Effects
In addition to anticancer activity, some studies have highlighted the anti-inflammatory properties of related pyrazolo compounds. For example, compounds exhibiting COX-2 inhibition have been reported with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound may also have therapeutic potential in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrazolo ring can significantly influence biological activity. For instance:
- Substituent Variations : The presence of different alkyl or aryl groups at the 2-position or 5-position can enhance potency against specific CDKs while reducing off-target effects.
- Hydrophobic Interactions : The hydrophobic nature of substituents like 2-methylbenzyl increases binding affinity to the ATP-binding site of CDKs, which is crucial for their inhibitory action .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound has been investigated for its potential as a dual inhibitor targeting epidermal growth factor receptor (EGFR) and c-Met pathways, which are crucial in the progression of non-small cell lung cancer (NSCLC). Research indicates that derivatives of this compound can effectively inhibit tumor growth by interfering with these signaling pathways .
-
Anticonvulsant Properties
- Studies have shown that N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide exhibits anticonvulsant activity. This activity is attributed to its ability to modulate neurotransmitter systems involved in seizure activity, making it a candidate for further development as an antiepileptic drug.
- Inhibition of Phospholipase A(2)
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positional Isomerism: 2-Methylbenzyl vs. 3-Methylbenzyl
A closely related analog, N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide (), differs only in the methyl group position on the benzyl ring. The 2-methyl substituent in the target compound may induce greater steric hindrance near the pyrazolo-pyrimidine core compared to the 3-methyl isomer. This positional change could alter binding affinities to targets like kinases or folate receptors, though experimental data for direct comparison are unavailable .
Fluorinated Derivatives
A fluorinated chromenone-pyrazolo[3,4-d]pyrimidine hybrid (Example 53, ) features a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group. Key differences include:
- Molecular Weight : 589.1 g/mol (vs. ~450–470 g/mol estimated for the target compound).
- Melting Point: 175–178°C, suggesting higher crystallinity due to fluorine’s electronegativity and planar chromenone system .
- Bioactivity : Fluorine atoms enhance metabolic stability and membrane permeability, common in anticancer agents. The target compound’s lack of fluorine may reduce potency but improve solubility.
Pyrimido[4,5-d]pyrimidinone Derivatives
Compound 3b () replaces the pyrazolo[3,4-d]pyrimidine core with a pyrimido[4,5-d]pyrimidinone system. The acrylamide and methoxy groups in 3b are designed for covalent kinase inhibition (e.g., EGFR inhibitors). In contrast, the target compound’s pivalamide group is non-reactive, favoring reversible binding .
Piperazinyl-Containing Analogs
Tian et al. () describe a triazin-6-yl derivative with an ethylpiperazinyl group, which enhances solubility via basic nitrogen. The target compound’s pivalamide, being highly lipophilic, may exhibit poorer aqueous solubility but better blood-brain barrier penetration .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Hypotheses
- Steric Effects : The 2-methylbenzyl group in the target compound may hinder interactions with flat binding pockets (e.g., ATP-binding sites) compared to 3-methyl or unsubstituted analogs .
- Solubility-Tradeoffs : The pivalamide group’s lipophilicity contrasts with piperazinyl derivatives’ solubility, suggesting divergent therapeutic applications (CNS vs. systemic targets) .
Q & A
Q. Experimental Design :
- Synthesize analogs with systematic substituent variations.
- Test in vitro against target enzymes (e.g., kinase assays) and compare IC₅₀ values .
(Advanced) What computational methods predict the compound's interaction with biological targets, and how can these predictions be validated?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets of kinases. Key parameters include grid box sizing (20 ų) and Lamarckian genetic algorithms .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD) of ligand-protein complexes .
Validation : - In Vitro Binding Assays : Use fluorescence polarization or SPR to measure dissociation constants (Kd) .
- Enzyme Inhibition Assays : Compare computational binding scores with experimental IC₅₀ values (e.g., for EGFR or BRAF kinases) .
(Advanced) How can researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
Standardize Assay Conditions :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and serum-free media to minimize variability .
Meta-Analysis :
- Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables (e.g., solvent DMSO% differences) .
Structural Reanalysis :
- Verify compound identity via XRD or NOESY NMR to rule out stereochemical inconsistencies .
(Basic) What key functional groups contribute to its pharmacological activity?
Methodological Answer:
- Pyrazolo[3,4-d]pyrimidine Core : Mimics purine bases, enabling competitive inhibition of kinases .
- 2-Methylbenzyl Group : Enhances lipophilicity for membrane penetration .
- Pivalamide Moiety : Reduces metabolic degradation by esterases .
(Advanced) What in vitro models are appropriate for assessing metabolic stability and pharmacokinetics?
Methodological Answer:
- Hepatocyte Incubations : Monitor metabolite formation via LC-MS/MS; calculate intrinsic clearance (Clₜₙₜ) .
- Caco-2 Permeability Assays : Evaluate intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
- Plasma Protein Binding : Use ultrafiltration to measure unbound fraction (fu >5% suggests favorable distribution) .
(Advanced) How can process parameters be optimized for scaling up synthesis to preclinical batch sizes?
Methodological Answer:
- Reactor Design : Use jacketed reactors with precise temperature control (±2°C) for exothermic steps (e.g., alkylation) .
- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for hydrogenation steps; optimize catalyst loading (5–10 mol%) to reduce costs .
- Workflow Integration : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
